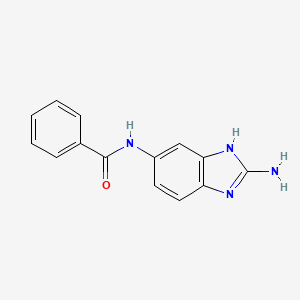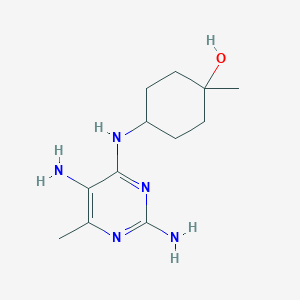
N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the furan ring imparts unique reactivity and biological activity, while the pyrazole ring is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of furan-2-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under suitable conditions. One common method includes:
Condensation Reaction: Furan-2-carbaldehyde is reacted with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as sodium hydride or potassium carbonate.
Solvent: The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction mixture is typically heated to a temperature range of 80-100°C to facilitate the condensation process.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its antimicrobial and antifungal activities.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Comparación Con Compuestos Similares
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Known for its metal-chelating properties and potential biological activities.
Uniqueness:
Structural Features: The combination of furan and pyrazole rings in N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine provides unique reactivity and stability compared to other similar compounds.
Biological Activity: Its specific interactions with molecular targets and pathways make it a promising candidate for various therapeutic applications.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-8-6-10(13(2)12-8)11-7-9-4-3-5-14-9/h3-6,11H,7H2,1-2H3 |
Clave InChI |
JMPRIEGYNXBMGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)NCC2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)

![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)

